

In-Depth Spectroscopic Data Interpretation and Methodologies for Aplithianine A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aplithianine A**
Cat. No.: **B12380252**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **Aplithianine A**, a novel kinase inhibitor isolated from a marine tunicate of the *Aplidium* species. The following sections detail the methodologies employed for its isolation and characterization, present its complete spectroscopic data in a structured format, and illustrate key related biological and experimental pathways.

Summary of Spectroscopic and Physical Data

Aplithianine A was isolated as a white solid.^[1] Its molecular formula was established as $C_{13}H_{13}N_7S$ through high-resolution electrospray ionization mass spectrometry (HRESIMS) in conjunction with 1H and ^{13}C NMR data.^[1]

Table 1: General Spectroscopic and Physical Properties

Property	Value	Reference
Appearance	White Solid	[1]
Molecular Formula	$C_{13}H_{13}N_7S$	[1]
HRESIMS $[M+H]^+$	m/z 300.1028 (Calcd. for $C_{13}H_{14}N_7S$, 300.1026)	[1]

Table 2: UV and IR Spectroscopic Data

Spectroscopy	Data	Reference
UV (MeOH)	λ_{max} (log ϵ) 242 (3.98), 333 (4.23) nm	
IR (neat)	ν_{max} 3093, 2974, 2919, 2849, 2828, 1685, 1573, 1452, 1415, 1359, 1330, 1288, 1253, 1209, 1183, 1129, 1027 cm^{-1}	

Table 3: ^1H NMR Spectroscopic Data for Aplithianine A (600 MHz, CD_3OD)

Position	δH (ppm), mult. (J in Hz)
2	3.32, t (5.8)
3	4.61, t (5.8)
5	7.63, s
2'	8.84, s
4'	7.91, d (1.4)
5'	7.50, d (1.4)
8'	8.28, s
N- CH_3	4.02, s

Table 4: ^{13}C NMR Spectroscopic Data for Aplithianine A (150 MHz, CD_3OD)

Position	δ C (ppm), type
2	26.2, CH ₂
3	42.8, CH ₂
5	128.7, CH
6	149.0, C
2'	155.0, CH
4'	143.5, CH
5'	121.2, CH
6'	154.0, C
8'	148.0, CH
N-CH ₃	35.1, CH ₃
Imidazole C-2	141.2, C
Imidazole C-4	127.8, C

Experimental Protocols

Isolation and Purification

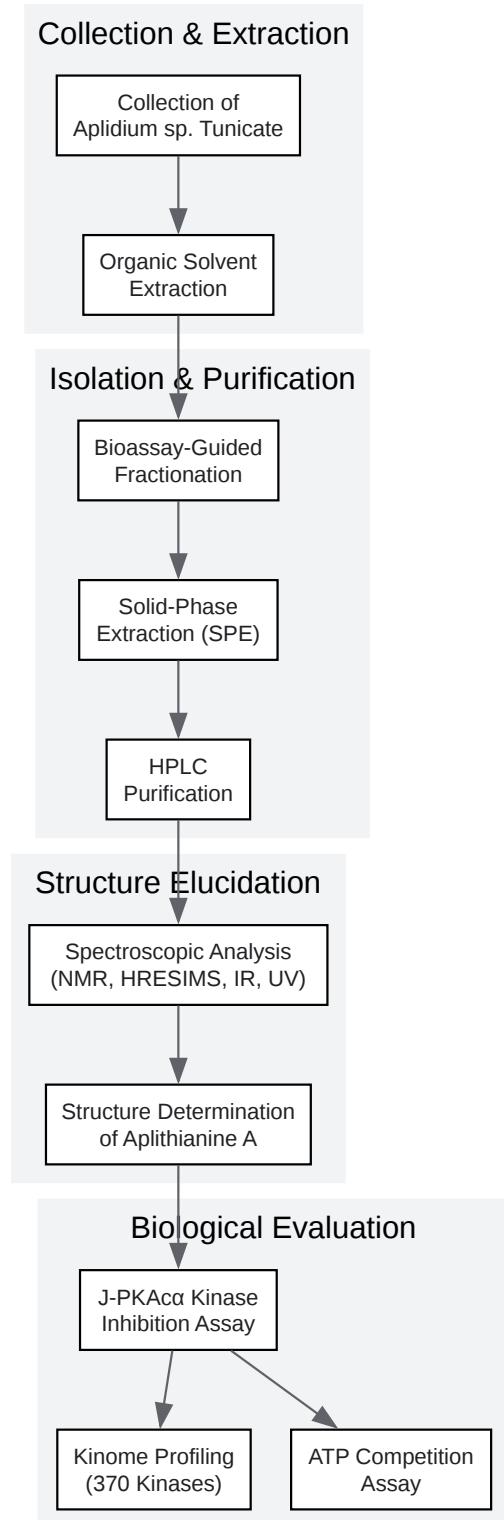
Aplithianine A was isolated from the organic solvent extract of an *Aplidium* sp. marine tunicate. The isolation process employed bioassay-guided fractionation. The primary separation techniques included solid-phase extraction (SPE) followed by purification using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of **Aplithianine A** was achieved through a comprehensive analysis of its spectroscopic and spectrometric data.

- **NMR Spectroscopy:** 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR data were acquired on a Bruker Avance III NMR spectrometer operating at 600 MHz for ¹H and 150 MHz for ¹³C, equipped with a 3 mm cryogenic probe. Initial measurements in DMSO-d₆

showed broad and weak signals, which was resolved by using methanol-d₄ (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δ H 3.31, δ C 49.0).

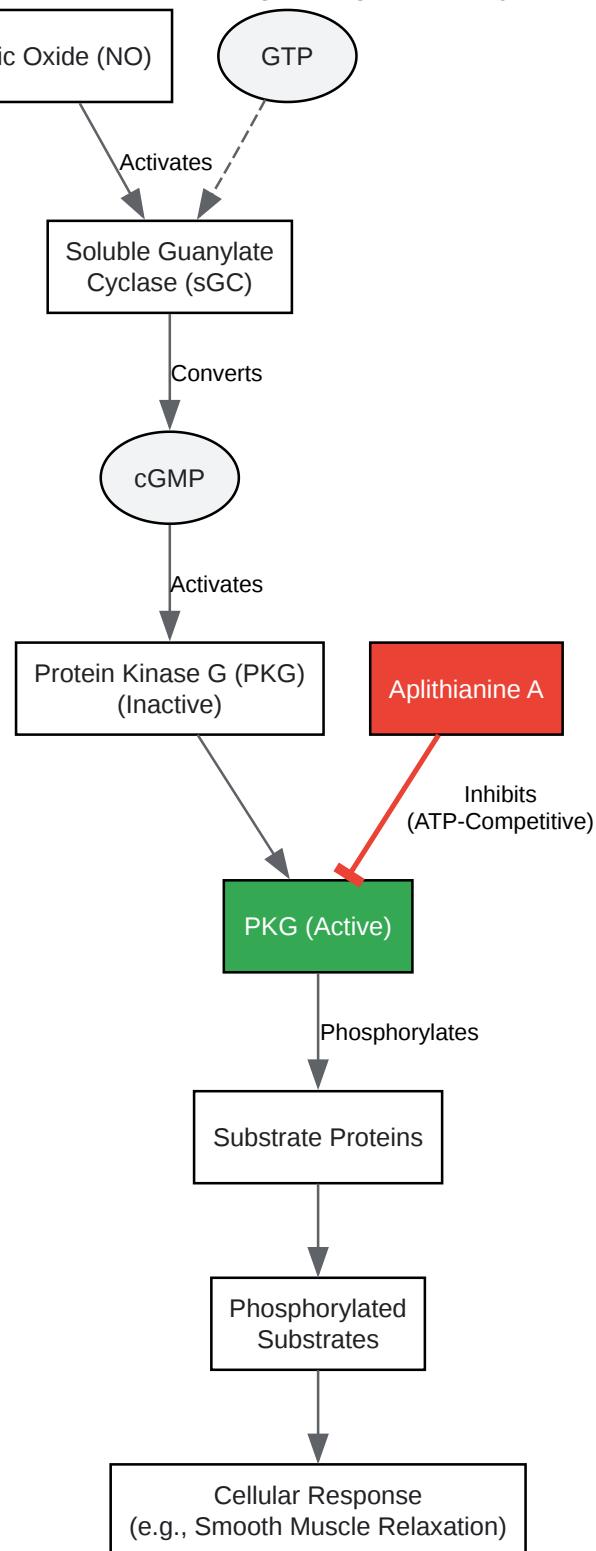

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the exact mass and molecular formula of the compound.
- UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectra were recorded in methanol (MeOH).
- IR Spectroscopy: Infrared (IR) spectra were obtained using a neat sample.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram outlines the key steps in the discovery and characterization of **Aplithianine A**, from collection to final structure elucidation and initial biological screening.

Workflow for Aplithianine A Discovery and Characterization


[Click to download full resolution via product page](#)

Caption: Workflow from marine source to purified active compound.

Signaling Pathway Inhibition

Aplithianine A is an ATP-competitive inhibitor that has shown potent inhibition of several serine/threonine kinases, including Protein Kinase G (PKG). The cGMP-PKG signaling pathway is crucial in various physiological processes. The diagram below illustrates a simplified representation of this pathway and the point of inhibition by **Aplithianine A**.

Simplified cGMP-PKG Signaling Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Inhibition of active PKG by **Aplithianine A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-Depth Spectroscopic Data Interpretation and Methodologies for Aplithianine A]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12380252#spectroscopic-data-interpretation-for-aplithianine-a>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com